[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol
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Overview
Description
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a piperidine ring, and a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from ethylamine and other precursors.
Coupling Reaction: The piperidine ring is then coupled with the brominated pyridine ring under specific conditions to form the final compound.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated compounds or reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol is used in various scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through binding interactions. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
- [5-Bromo-2-(3-methylpiperidin-1-yl)pyridin-3-yl]methanol
- [5-Bromo-2-(3-propylpiperidin-1-yl)pyridin-3-yl]methanol
- [5-Bromo-2-(3-isopropylpiperidin-1-yl)pyridin-3-yl]methanol
Uniqueness
The uniqueness of [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group on the piperidine ring can affect the compound’s binding affinity and selectivity compared to similar compounds .
Biological Activity
Chemical Identity
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol. It features a bromine atom, a piperidine ring, and a hydroxymethyl group attached to a pyridine ring, contributing to its unique biological activity and potential therapeutic applications .
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Starting from ethylamine, the piperidine ring is synthesized through various reactions.
- Bromination : The pyridine derivative is brominated under controlled conditions.
- Coupling Reaction : The piperidine and brominated pyridine are coupled to form the final compound.
Industrial Production
In industrial settings, large-scale synthesis may employ continuous flow reactors to ensure consistent quality and yield while minimizing side reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the piperidine structure can enhance binding affinity and modulate biological pathways, potentially leading to therapeutic effects .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological activities:
- Antimicrobial Activity : Studies have suggested that related compounds show promising antimicrobial properties, potentially inhibiting bacterial growth.
- CNS Activity : The piperidine moiety is often linked to central nervous system effects, with potential applications in treating neurological disorders.
Case Studies
A recent study explored the effects of this compound on specific receptors involved in neurotransmission. The compound demonstrated selective inhibition of certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for conditions like anxiety or depression .
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
[5-Bromo-2-(3-methylpiperidin-1-yl)pyridin-3-yl]methanol | C13H19BrN2O | Moderate CNS activity | Similar structure, different substituent |
[5-Bromo-2-(3-propylpiperidin-1-yl)pyridin-3-yl]methanol | C14H21BrN2O | Antimicrobial properties | Longer alkyl chain may enhance activity |
The comparative analysis shows that variations in substituents on the piperidine ring can significantly affect biological activity, influencing pharmacological profiles and therapeutic applications .
Properties
IUPAC Name |
[5-bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-2-10-4-3-5-16(8-10)13-11(9-17)6-12(14)7-15-13/h6-7,10,17H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWCCOSPTWYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C2=C(C=C(C=N2)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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